1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10623899
InChI: InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H
SMILES: C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Molecular Formula: C13H8N4O3
Molecular Weight: 268.23 g/mol

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

CAS No.:

Cat. No.: VC10623899

Molecular Formula: C13H8N4O3

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole -

Specification

Molecular Formula C13H8N4O3
Molecular Weight 268.23 g/mol
IUPAC Name benzotriazol-1-yl-(2-nitrophenyl)methanone
Standard InChI InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H
Standard InChI Key QPSDPYKDZGDKDS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]

Introduction

Structural and Electronic Properties

The molecular structure of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole comprises a benzotriazole moiety linked to a 2-nitrobenzoyl group via a carbonyl bridge. The benzotriazole ring system, a bicyclic structure with two fused aromatic rings, contributes to the compound’s thermal stability and planar geometry. The nitro group at the ortho position of the benzoyl substituent introduces significant electron-withdrawing effects, which influence the compound’s reactivity in electrophilic and nucleophilic reactions .

Key Structural Features:

  • Benzotriazole Core: Enhances stability through aromatic conjugation and hydrogen-bonding capabilities.

  • Nitro Group: Acts as a strong electron-withdrawing group, directing substitution reactions and enabling reduction to amine derivatives.

  • Carbonyl Bridge: Facilitates conjugation between the benzotriazole and nitrobenzoyl groups, modulating electronic delocalization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves a multi-step protocol:

  • Nitration of Benzoyl Chloride: Benzoyl chloride undergoes nitration using a mixture of concentrated nitric and sulfuric acids to yield 2-nitrobenzoyl chloride.

  • Cyclization with 1H-1,2,3-Benzotriazole: The nitrobenzoyl chloride reacts with 1H-1,2,3-benzotriazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). This step forms the carbonyl linkage via nucleophilic acyl substitution .

Reaction Conditions:

  • Temperature: 110°C

  • Solvent: DMF

  • Catalyst: K₂CO₃

  • Yield: 85–93% (depending on substituents) .

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) to optimize yield.

  • Purification Techniques: Recrystallization from isopropanol or chromatography ensures high purity (>98%).

Table 1: Comparative Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
SolventDMFi-PrOH/DCM
CatalystK₂CO₃Automated Systems
Yield85–93%90–95%
Purity95–98%>98%

Chemical Reactivity and Reaction Mechanisms

Reduction of the Nitro Group

The nitro group in 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is reducible to an amine under acidic conditions. Tin(II) chloride in hydrochloric acid is a common reducing agent:

1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazoleSnCl2,HCl1-(2-Aminobenzoyl)-1H-1,2,3-benzotriazole\text{1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazole} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{1-(2-Aminobenzoyl)-1H-1,2,3-benzotriazole}

Key Observations:

  • By-Product Formation: Azoxybenzene derivatives may form if reduction conditions are suboptimal .

  • Reaction Optimization: Higher HCl concentrations (18%) and elevated temperatures (60–80°C) improve amine yields (98%) .

Electrophilic Aromatic Substitution

The benzotriazole ring undergoes bromination and nitration at the para position relative to the carbonyl group. For example, bromination with Br₂/FeBr₃ yields mono- and di-substituted products:

1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazoleBr2,FeBr35-Bromo-1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole\text{1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazole} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{5-Bromo-1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole}

Factors Influencing Reactivity:

  • Electron-Withdrawing Effects: The nitro group deactivates the ring, favoring meta substitution.

  • Solvent Polarity: Polar solvents (e.g., DCM) enhance electrophile stability.

Physicochemical Characterization

Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): Signals at δ 7.61 (td, H5), 8.20 (dd, H3'), and 8.37 ppm (d, H6') confirm aromatic proton environments .

  • ¹³C NMR: Peaks at δ 166.4 (carbonyl), 146.4 (nitro-bearing carbon), and 129.5 ppm (benzotriazole carbons) .

IR Spectroscopy:

  • Strong absorption bands at 1682 cm⁻¹ (C=O stretch) and 1505 cm⁻¹ (NO₂ asymmetric stretch) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 133–136°C, with decomposition above 250°C under nitrogen.

DerivativeTarget PathogenEC₅₀ (μM)Source
1-(2-Aminobenzoyl)-benzotriazoleCoxsackievirus B56.0
5-Nitro-benzothiazolamineStaphylococcus aureus12.3

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